4-Aminohexanoic acid hydrochloride
Description
Significance of Aminohexanoic Acid Isomers in Chemical and Biochemical Sciences
The family of aminohexanoic acids, defined by a six-carbon chain with an amino group, demonstrates the profound impact of isomeric variation on chemical and biological properties. The position of the amino group along the hexanoic acid backbone dictates the molecule's three-dimensional shape, polarity, and reactivity, which in turn influences its interactions with biological systems and its utility as a chemical building block.
For instance, 6-aminohexanoic acid, also known as ε-aminocaproic acid, is a well-known compound with significant applications. chemspider.comnih.gov It serves as a precursor in the industrial synthesis of Nylon-6 and is used as an antifibrinolytic agent. chemspider.comnih.gov Its linear structure and the terminal positions of its functional groups are key to its polymer-forming capabilities and its ability to inhibit enzymes like plasmin. chemspider.com
In contrast, 4-aminohexanoic acid, as a γ-amino acid, possesses a different spatial arrangement of its amino and carboxyl groups. drugbank.com This structural nuance alters its potential biological targets and its applications in materials science. The study of these isomers provides crucial insights into structure-activity relationships, highlighting how subtle changes in molecular architecture can lead to vastly different functionalities.
Overview of Research Trajectories for Non-Proteinogenic Amino Acid Hydrochlorides
Non-proteinogenic amino acids, those not found in the genetic code, are of growing interest in medicinal chemistry and materials science. Their incorporation into peptides can enhance stability against enzymatic degradation, improve pharmacokinetic profiles, and introduce novel functionalities. The hydrochloride salt form of these amino acids is frequently utilized to improve their solubility and stability for research purposes.
Research in this area often follows several key trajectories:
Peptide Modification: Introducing non-proteinogenic amino acids like 4-aminohexanoic acid into peptide sequences can create peptidomimetics with enhanced therapeutic properties. These modifications can induce specific secondary structures, such as turns and helices, which are crucial for biological activity.
Development of Novel Bioactive Molecules: Non-proteinogenic amino acids serve as scaffolds for the synthesis of new small molecules with potential pharmacological activities. Their unique structures can lead to selective interactions with biological targets.
Materials Science: The functional groups present in amino acid hydrochlorides make them valuable monomers for the synthesis of novel polymers and other materials with tailored properties.
Historical Perspective of 4-Aminohexanoic Acid Hydrochloride in Chemical Literature (Excluding Basic Identification)
The discovery and study of γ-amino acids date back to the early 20th century, with a primary focus on naturally occurring and biologically significant molecules like γ-aminobutyric acid (GABA). numberanalytics.com The synthesis of various amino acids, including γ-isomers, was explored in foundational chemical literature. Early methods for synthesizing γ-amino acids often involved multi-step chemical reactions. numberanalytics.com
While specific early literature focusing exclusively on the synthesis and detailed characterization of this compound is not abundant, the general methodologies for preparing such compounds were established in the broader context of organic synthesis. Historical chemical journals such as Justus Liebigs Annalen der Chemie and the Journal of the American Chemical Society documented the synthesis of a wide array of organic compounds, including various amino acids and their derivatives. wikipedia.orgwikipedia.orghathitrust.orgbaranlab.orgcia.gov The preparation of the hydrochloride salt is a standard chemical practice to enhance the stability and handling of amino compounds.
Interactive Data Tables
Below are interactive tables summarizing key research findings and properties of 4-Aminohexanoic Acid and its related isomers.
Table 1: Physicochemical Properties of Aminohexanoic Acid Isomers
| Property | 4-Aminohexanoic Acid | 5-Aminohexanoic Acid | 6-Aminohexanoic Acid |
| Molecular Formula | C6H13NO2 acs.org | C6H13NO2 researchgate.net | C6H13NO2 scirp.org |
| Molecular Weight ( g/mol ) | 131.17 acs.org | 131.17 researchgate.net | 131.17 scirp.org |
| Isomer Type | γ-amino acid drugbank.com | δ-amino acid | ε-amino acid nih.gov |
| CAS Number | 5415-99-6 acs.org | 628-47-7 researchgate.net | 60-32-2 |
| Predicted Water Solubility (mg/mL) | 105.0 drugbank.com | - | - |
| Predicted logP | -1.9 drugbank.com | -2.3 researchgate.net | -3.0 scirp.org |
Table 2: Spectroscopic and Structural Data of 4-Aminohexanoic Acid
| Data Type | Value/Description |
| CAS Number (Hydrochloride) | 62000-71-9 |
| IUPAC Name | 4-aminohexanoic acid acs.org |
| Canonical SMILES | CCC(N)CCC(=O)O nih.gov |
| InChI Key | ROFNJLCLYMMXCT-UHFFFAOYSA-N acs.org |
| Predicted pKa (Strongest Acidic) | 4.7 drugbank.com |
| Predicted pKa (Strongest Basic) | 10.47 drugbank.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-5(7)3-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORUJRYHFAWQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62000-71-9 | |
| Record name | 4-aminohexanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Aminohexanoic Acid Hydrochloride
Chemical Synthesis Approaches
Chemical synthesis of 4-aminohexanoic acid predominantly relies on the reductive amination of a carbonyl precursor. wikipedia.org This versatile reaction involves the conversion of a ketone to an amine through an intermediate imine. The process can be performed directly, where the carbonyl compound, amine source (like ammonia), and reducing agent are combined in a single step. wikipedia.org
The general pathway for the synthesis of 4-aminohexanoic acid via reductive amination of ethyl 4-oxohexanoate is as follows:
Imine Formation: The ketone group on ethyl 4-oxohexanoate reacts with an amine source, typically ammonia (B1221849), under weakly acidic conditions. This reaction forms a hemiaminal intermediate, which then reversibly loses a water molecule to form an imine.
Reduction: The imine intermediate is subsequently reduced to form the corresponding amine, yielding ethyl 4-aminohexanoate.
Hydrolysis: The ester is hydrolyzed to yield 4-aminohexanoic acid.
Salt Formation: The final product is treated with hydrochloric acid to produce 4-aminohexanoic acid hydrochloride.
When the desired product is a single enantiomer of 4-aminohexanoic acid, stereoselective synthesis methods are required. Asymmetric reductive amination is a key strategy to achieve this. wikipedia.org This can be accomplished by using a chiral catalyst that facilitates the reduction of the imine intermediate in a way that favors the formation of one stereoisomer over the other. wikipedia.org Another approach involves the use of chiral auxiliaries, which are temporarily attached to the substrate molecule to direct the stereochemical outcome of the reaction, and are later removed.
Enantioselective synthesis focuses on producing a product with a high enantiomeric excess (e.e.). For 4-aminohexanoic acid, this is critical for applications where only one enantiomer is biologically active. Asymmetric hydrogenation of the imine intermediate using a chiral metal catalyst is a prominent technique. Catalysts based on metals like rhodium, iridium, or ruthenium, paired with chiral phosphine ligands, can achieve high enantioselectivity in the reduction step. The choice of catalyst, solvent, and reaction conditions is crucial for maximizing the enantiomeric excess of the final product.
Research into reductive amination has yielded several novel catalyst systems that offer advantages such as milder reaction conditions, higher selectivity, and improved sustainability. These systems are applicable to the synthesis of 4-aminohexanoic acid from 4-oxohexanoic acid.
Amorphous Cobalt (Co) Particles: A catalytic system using amorphous cobalt particles, generated in situ from CoCl₂ and a borohydride reducing agent, has been shown to be effective for reductive amination. This method uses hydrogen gas as the reductant and aqueous ammonia as the nitrogen source under relatively mild conditions (e.g., 80 °C, 1-10 bar H₂), demonstrating high selectivity. organic-chemistry.org
Ruthenium-Based Catalysts: The complex [RuCl₂(p-cymene)]₂ paired with a silane reducing agent like diphenylsilane (Ph₂SiH₂) is an efficient system for the reductive amination of ketones, providing good yields of the corresponding amines. organic-chemistry.org
Dibutyltin Dichloride: As a catalyst, dibutyltin dichloride can facilitate the direct reductive amination of ketones using phenylsilane as the stoichiometric reductant. organic-chemistry.org
These newer catalytic systems avoid the use of more traditional, and often more hazardous or less selective, hydride reagents.
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters in the reductive amination process must be carefully controlled. The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are favored because they are mild enough to selectively reduce the imine intermediate without significantly reducing the starting ketone. wikipedia.orgyoutube.com
Below is a table summarizing the key reaction parameters and their typical impact on the synthesis.
| Parameter | Effect on Reaction | Optimization Considerations |
| pH / Acidity | Crucial for imine formation. The reaction is typically fastest in a weakly acidic medium (pH ~4-6) which catalyzes water elimination without deactivating the amine nucleophile. wikipedia.org | Buffer systems or the addition of a catalytic amount of acid (e.g., acetic acid) are used. pH must be carefully monitored to balance imine formation and reductant stability. youtube.com |
| Reducing Agent | The agent's reactivity and selectivity determine the outcome. Harsher reagents (e.g., NaBH₄) can reduce the ketone starting material. wikipedia.org | NaBH₃CN and NaBH(OAc)₃ are preferred for their selectivity towards the imine. Catalytic hydrogenation (H₂/Pd/C) is a cleaner alternative. wikipedia.orgyoutube.com |
| Solvent | Affects the solubility of reactants and the reaction rate. Protic solvents like methanol or ethanol are common. organic-chemistry.org | The solvent should be inert to the reducing agent and allow for sufficient solubility of the keto acid, amine source, and intermediates. |
| Temperature | Influences reaction kinetics. Higher temperatures can accelerate the reaction but may also lead to side reactions or catalyst degradation. | The temperature is typically kept moderate. For catalytic hydrogenations, temperature and pressure are co-optimized. |
| Concentration | Reactant concentrations affect the equilibrium of imine formation and the overall reaction rate. | Higher concentrations can increase throughput but may lead to solubility issues or side product formation. |
Biocatalytic and Enzymatic Synthesis Routes
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These routes employ enzymes as catalysts, which can operate under mild conditions (aqueous medium, ambient temperature, and neutral pH) and often exhibit exceptional stereoselectivity, eliminating the need for complex chiral auxiliaries or catalysts. frontiersin.org
For the synthesis of chiral γ-amino acids like 4-aminohexanoic acid, the enzymatic reductive amination of a corresponding keto acid is a highly promising approach. nih.gov Enzymes such as dehydrogenases and transaminases are central to these biocatalytic cascades. frontiersin.orgresearchgate.net
The development of a biocatalytic route for 4-aminohexanoic acid often begins with the discovery of a suitable enzyme, which may then require engineering to enhance its activity, stability, and specificity for the target substrate. tudelft.nl A powerful case study that provides a blueprint for this process is the synthesis of the closely related compound, (R)-4-aminopentanoic acid, from levulinic acid using an engineered glutamate (B1630785) dehydrogenase (GDH). frontiersin.orgnih.gov
Discovery and Structure-Guided Engineering: The process begins by identifying a wild-type enzyme with the potential to catalyze the desired reaction. For the reductive amination of γ-keto acids, glutamate dehydrogenase (GDH) is a suitable starting point, although its natural substrate is α-ketoglutarate. frontiersin.org
Enzyme Identification: A GDH from Escherichia coli (EcGDH) was identified as a candidate for engineering. frontiersin.org
Structural Analysis: By comparing the crystal structure of EcGDH with that of other amine dehydrogenases, key amino acid residues in the active site that control substrate specificity were identified. For EcGDH, residues K116 and N348 were found to be critical. frontiersin.orgnih.gov
Site-Directed and Combinatorial Mutagenesis: Targeted mutagenesis was performed on these key residues to create a library of enzyme variants. This library was then screened for activity towards the non-native substrate (in this case, levulinic acid). nih.gov
Variant Selection and Optimization: An initial mutant, EcGDHK116C, showed activity towards the target. Further combinatorial mutagenesis led to the discovery of a superior variant, EcGDHK116Q/N348M. nih.gov
This engineered enzyme demonstrated significantly improved catalytic efficiency for the non-native substrate compared to the initial mutant, as shown in the table below.
| Enzyme Variant | Substrate | kcat/Km (s⁻¹·M⁻¹) | Fold Improvement (vs. K116C) |
| EcGDHK116C | Levulinic Acid | 3.5 | - |
| EcGDHK116Q/N348M | Levulinic Acid | 147 | 42.0x |
| EcGDHK116Q/N348M | NADPH | 19,000 | 7.9x |
Data adapted from a study on the synthesis of (R)-4-aminopentanoic acid. nih.gov
This engineered enzyme, when coupled with a formate dehydrogenase (for cofactor regeneration), was able to convert the keto acid to the corresponding (R)-amino acid with over 97% conversion and an enantiomeric excess of >99%. frontiersin.orgnih.gov This structure-guided protein engineering approach provides a clear and effective strategy for developing a biocatalyst for the stereoselective synthesis of 4-aminohexanoic acid from 4-oxohexanoic acid.
Other relevant enzyme classes for this transformation include ω-transaminases, which can transfer an amino group from an amine donor (like alanine or isopropylamine) to the keto acid substrate. researchgate.net Engineering these enzymes can similarly broaden their substrate scope to efficiently produce 4-aminohexanoic acid. frontiersin.org
Biotransformation Pathways and Substrate Scope
The biosynthesis of 4-aminohexanoic acid, a non-proteinogenic γ-amino acid, is primarily achieved through enzymatic catalysis, which offers a highly selective and efficient alternative to traditional chemical synthesis. rsc.org Key enzymes in these biotransformation pathways include ω-transaminases (ω-TAs), which are capable of transferring an amino group from a donor molecule to a ketone or aldehyde substrate. diva-portal.org
The synthesis of chiral γ-amino acids using ω-TAs can be approached in two main ways: kinetic resolution of a racemic mixture of the amino acid or asymmetric synthesis from a prochiral ketone. rsc.org In kinetic resolution, the enzyme selectively catalyzes the conversion of one enantiomer, allowing for the separation of the unreacted, optically pure enantiomer. rsc.org Asymmetric synthesis, on the other hand, involves the direct conversion of a ketone precursor into a single, desired enantiomer of the amino acid, offering a theoretical yield of 100%. almacgroup.com
The substrate scope of naturally occurring ω-TAs can be a limiting factor in their application. nih.gov Many wild-type ω-TAs exhibit a narrow substrate specificity, often restricted to ketones with substituents no larger than an ethyl group. nih.gov However, significant advancements in protein engineering and computational design have made it possible to expand the substrate range of these enzymes. nih.gov Through techniques like site-directed mutagenesis, researchers can modify the active site of the enzyme to accommodate bulkier substrates, thereby enabling the synthesis of a wider variety of unnatural amino acids. nih.gov
A notable example of this is the engineering of an (S)-selective ω-TA from Ochrobactrum anthropi. By creating an L57A variant, the enzyme's activity was dramatically improved for α-keto acids with substituents as large as an n-butyl group. nih.gov This demonstrates the potential for tailoring ω-TAs for the specific production of 4-aminohexanoic acid.
Another important class of enzymes for the synthesis of γ-amino acids is glutamate dehydrogenase (GDH). An engineered GDH from Escherichia coli has been successfully used for the reductive amination of levulinic acid, a biomass-derived substrate, to produce (R)-4-aminopentanoic acid with high conversion and enantiomeric excess. nih.gov This approach highlights the potential for using different enzyme classes to access valuable γ-amino acids.
The following table summarizes the substrate scope of selected ω-transaminases for the synthesis of various amino acids, illustrating the potential for enzymatic production of 4-aminohexanoic acid.
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |
| ω-TA from Chromobacterium violaceum | Racemic γ-amino acids | (R)-γ-amino acids | ~50 | >99 |
| Engineered ω-TA (L57A variant) | 2-Oxopentanoic acid | L-Norvaline | High | >99 |
| Engineered ω-TA (L57A variant) | 2-Oxohexanoic acid | L-Norleucine | High | >99 |
| Engineered Glutamate Dehydrogenase | Levulinic acid | (R)-4-aminopentanoic acid | >97 | >99 |
Green Chemistry Principles in Biosynthesis
The enzymatic synthesis of this compound aligns with several key principles of green chemistry, offering a more sustainable and environmentally benign alternative to conventional chemical methods. rsc.org Biocatalysis, at its core, embodies many of these principles through the use of enzymes, which are biological and biodegradable catalysts. youtube.com
One of the primary advantages of biosynthesis is the use of renewable feedstocks . nih.gov For instance, levulinic acid, a precursor for γ-amino acids like 4-aminopentanoic acid, can be derived from lignocellulosic biomass. nih.gov This reduces the reliance on finite fossil fuels and contributes to a more circular economy. google.com Furthermore, innovative research has demonstrated the possibility of using waste carbon dioxide and industrial wastewater components to synthesize valuable amino acids, directly addressing pollution and resource depletion. sustainabilitymatters.net.au
Biocatalytic reactions are typically conducted under mild reaction conditions , including ambient temperature, atmospheric pressure, and near-neutral pH in aqueous solutions. youtube.com This significantly reduces the energy requirements of the process compared to traditional organic synthesis, which often necessitates high temperatures and pressures. youtube.com The use of water as a solvent also eliminates the need for volatile and often hazardous organic solvents.
Enzymes are highly specific catalysts, leading to excellent chemo-, regio-, and stereoselectivity. This high selectivity minimizes the formation of unwanted byproducts, resulting in a higher atom economy and a significant reduction in waste generation. rsc.org The production of enantiomerically pure amino acids through asymmetric synthesis, with theoretical yields of up to 100%, is a testament to the efficiency of biocatalysis. almacgroup.com
The following table outlines the application of green chemistry principles in the biosynthesis of amino acids:
| Green Chemistry Principle | Application in Biosynthesis |
| Prevention | High selectivity of enzymes minimizes waste generation. rsc.org |
| Atom Economy | Asymmetric synthesis allows for the theoretical 100% incorporation of starting materials into the final product. almacgroup.com |
| Less Hazardous Chemical Syntheses | Avoids the use of toxic reagents and harsh reaction conditions often employed in chemical synthesis. mdpi.com |
| Designing Safer Chemicals | The final product is a naturally occurring or nature-inspired molecule. |
| Safer Solvents and Auxiliaries | Reactions are typically carried out in water, an environmentally benign solvent. youtube.com |
| Design for Energy Efficiency | Processes operate at ambient temperature and pressure, reducing energy consumption. youtube.com |
| Use of Renewable Feedstocks | Utilizes biomass-derived materials and even waste products as starting materials. nih.govsustainabilitymatters.net.au |
| Reduce Derivatives | Enzymatic reactions often proceed without the need for protecting groups, simplifying the synthetic route. |
| Catalysis | Employs highly efficient and biodegradable enzymes as catalysts. youtube.com |
Advanced Structural Elucidation and Characterization
Spectroscopic Analysis Beyond Identification
Spectroscopic techniques are fundamental in determining the precise structure and conformational properties of a molecule like 4-aminohexanoic acid hydrochloride.
Detailed Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy would be the primary tool for elucidating the molecular structure in solution. Detailed 1H and 13C NMR studies would provide information on the chemical environment of each atom.
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the aliphatic chain. The chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid and the protonated amine (ammonium) groups. Proton-proton coupling constants (J-values) would help determine the connectivity and dihedral angles between adjacent protons, offering insights into the preferred conformation of the hexanoic acid backbone in solution.
¹³C NMR: The carbon spectrum would show six distinct signals corresponding to the six carbon atoms of the hexanoic acid chain. The positions of the signals for the carbon bearing the ammonium (B1175870) group (C4) and the carboxylic acid carbon (C1) would be particularly informative. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to unambiguously assign all proton and carbon signals.
A representative data table, if available, would look like this:
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-COOH) | - | ~175-180 |
| C2 (-CH₂-) | ~2.3-2.5 | ~30-35 |
| C3 (-CH₂-) | ~1.7-1.9 | ~25-30 |
| C4 (-CH(NH₃⁺)-) | ~3.0-3.3 | ~50-55 |
| C5 (-CH₂-) | ~1.5-1.7 | ~35-40 |
| C6 (-CH₃) | ~0.9-1.1 | ~10-15 |
| -NH₃⁺ | ~7.5-8.5 | - |
| -COOH | ~11-12 | - |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. For this compound, these techniques would be crucial for identifying functional groups and analyzing conformational isomers in the solid state. Key vibrational bands would include:
N-H stretching of the ammonium group (NH₃⁺), typically appearing as a broad band in the IR spectrum around 3000-3200 cm⁻¹.
C=O stretching of the carboxylic acid, expected around 1700-1730 cm⁻¹.
C-N stretching and various CH₂, CH₃ bending and rocking modes throughout the fingerprint region (below 1500 cm⁻¹), which would be sensitive to the molecule's conformation.
Comparing the IR and Raman spectra would provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules.
High-Resolution Mass Spectrometry for Isomeric Differentiation
High-resolution mass spectrometry (HRMS) would provide an extremely accurate mass measurement, confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) would be used for structural elucidation by fragmenting the parent ion. The fragmentation pattern could potentially be used to differentiate it from its isomers, such as 6-aminohexanoic acid hydrochloride. The cleavage patterns are dependent on the position of the amino group along the carbon chain, which would lead to fragment ions of different masses.
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
Crystal Packing and Intermolecular Interactions
If a suitable crystal could be grown, X-ray crystallography would reveal the precise atomic coordinates. This data would allow for a detailed analysis of:
Intramolecular geometry: Bond lengths, bond angles, and torsion angles of the 4-aminohexanoic acid cation.
Intermolecular interactions: The crystal packing would be dominated by strong hydrogen bonds between the ammonium (N-H) and carboxylic acid (O-H) groups (the donors) and the chloride anion and carbonyl oxygen (the acceptors). These interactions would create a complex three-dimensional network.
Polymorphism and Crystallization Engineering
Polymorphism is the ability of a compound to exist in more than one crystal form. hmdb.cathebiogrid.org Different polymorphs of a substance can have different physical properties. A thorough study would involve screening for polymorphs by varying crystallization conditions (e.g., solvent, temperature, cooling rate). Each identified polymorph would be characterized by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine its unique crystal lattice and thermal properties.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling are powerful tools for understanding the structure, properties, and interactions of molecules at an atomic level. For this compound, these methods provide insights that are complementary to experimental data, offering a detailed view of its electronic characteristics, conformational flexibility, and behavior in solution. While specific computational studies on 4-aminohexanoic acid are not extensively published, the principles and methodologies can be understood from studies on analogous molecules, such as its isomer 6-aminohexanoic acid (ε-aminocaproic acid, EACA).
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. These calculations can predict various properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential.
For this compound, the protonated amine group (-NH3+) and the carboxylic acid group (-COOH) are the primary sites of electronic activity. Quantum chemical methods like Density Functional Theory (DFT) can be employed to model the molecule's geometry and electronic properties.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. For 4-aminohexanoic acid, such a map would show a region of positive potential around the -NH3+ group, indicating its role as a hydrogen bond donor. Conversely, the oxygen atoms of the -COOH group would exhibit negative potential, highlighting their function as hydrogen bond acceptors. This analysis is crucial for understanding how the molecule will interact with biological targets or other molecules. shd-pub.org.rs
Charge Distribution: Calculations can quantify the partial atomic charges across the molecule. The nitrogen atom in the aminium group will carry a significant positive charge, while the oxygen atoms of the carboxyl group will have negative charges. The aliphatic carbon chain connecting these two functional groups will have a relatively neutral charge distribution. This information helps in predicting the molecule's polarity and its solubility characteristics.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. For a molecule like 4-aminohexanoic acid, these orbitals are typically localized around the functional groups, which are the most likely sites for chemical reactions.
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 131.17 g/mol | Basic physical property of the molecule. genophore.com |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | Predicts transport properties; indicates polarity. genophore.com |
| Molecular LogP | 0.59 | Indicates the lipophilicity of the molecule. genophore.com |
Conformational Analysis and Potential Energy Surfaces
The flexible six-carbon chain of 4-aminohexanoic acid allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis is the study of the energies of these different conformations and the barriers to interconversion between them.
A Potential Energy Surface (PES) is a multi-dimensional map that relates the molecule's energy to its geometry. By exploring the PES, computational chemists can identify the most stable, low-energy conformations (global and local minima) and the transition states that connect them.
For 4-aminohexanoic acid, the key degrees of freedom are the torsion angles along the C-C bonds of the hexanoic acid backbone. The molecule's flexibility, a characteristic it shares with its isomer 6-aminohexanoic acid, is a critical feature of its function, particularly when it acts as a linker between other molecular moieties. mdpi.com The various conformations can range from a fully extended, linear shape to more compact, folded structures. The presence of the charged functional groups can lead to intramolecular hydrogen bonding in certain conformations, which would stabilize a folded state. The specific position of the amino group at the 4th carbon, as opposed to the 6th, will influence the geometry of these stable folded conformations.
Molecular Dynamics Simulations of Solvation and Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model how a molecule like this compound behaves in a solvent and how it interacts with other molecules, such as proteins or cell membranes.
Solvation: In an aqueous environment, MD simulations can reveal the structure of water molecules surrounding the 4-aminohexanoic acid ion. Water molecules will form distinct hydration shells around the charged -NH3+ and -COOH groups. The simulations can calculate properties like radial distribution functions, which show the probability of finding a water molecule at a certain distance from the solute's functional groups, and the average number of hydrogen bonds formed between the solute and solvent. mdpi.com
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Amine Functionality
The primary amine group in 4-aminohexanoic acid is a versatile nucleophile, enabling a variety of derivatization strategies once it is deprotonated from its hydrochloride salt form.
Acylation and Amidation Reactions
The amine group of 4-aminohexanoic acid can be readily acylated to form N-acyl derivatives, which are amides. This is a common transformation for amino acids. The reaction typically involves treating the amino acid with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base to neutralize the hydrochloride and the acid byproduct of the reaction.
A representative reaction is the acetylation of the amino group. For instance, N-acetyl-6-aminohexanoic acid, a derivative of the isomeric 6-aminohexanoic acid, has been synthesized and studied nih.govgoogle.com. This suggests that 4-aminohexanoic acid can be similarly N-acetylated using reagents like acetic anhydride. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.
Table 1: Acylation and Amidation of 4-Aminohexanoic Acid
| Reaction Type | Acylating Agent | Expected Product | General Conditions |
|---|---|---|---|
| Acetylation | Acetic Anhydride | N-Acetyl-4-aminohexanoic acid | Aqueous or organic solvent, often with a base (e.g., sodium bicarbonate) |
| Benzoylation | Benzoyl Chloride | N-Benzoyl-4-aminohexanoic acid | Schotten-Baumann conditions (aqueous base) |
Alkylation and Reductive Amination
N-alkylation of the amine in 4-aminohexanoic acid can be achieved through various methods. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled and widely used method is reductive amination researchgate.netchemicalbook.com.
Reductive amination involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. This reaction is typically performed in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the iminium ion intermediate without reducing the initial carbonyl compound researchgate.netchemicalbook.com. For example, reacting 4-aminohexanoic acid with a specific aldehyde in the presence of a suitable reducing agent would yield an N-alkyl-4-aminohexanoic acid derivative.
Formation of Heterocyclic Derivatives
The bifunctional nature of 4-aminohexanoic acid allows for its use in the synthesis of heterocyclic compounds. While specific examples for 4-aminohexanoic acid are not prevalent in the reviewed literature, gamma-amino acids are known to undergo intramolecular cyclization under certain conditions to form five-membered rings. Upon heating, 4-aminohexanoic acid can potentially cyclize via dehydration to form a lactam, specifically 5-ethyl-2-pyrrolidinone. This type of intramolecular amide formation is a common reaction for gamma- and delta-amino acids.
Reactions Involving the Carboxyl Group
The carboxylic acid moiety of 4-aminohexanoic acid is also amenable to a range of chemical modifications, providing another avenue for derivatization.
Esterification and Amide Formation
The carboxyl group can be converted into an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification google.comnih.gov. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, and/or water is removed as it is formed. For 4-aminohexanoic acid hydrochloride, the presence of HCl can serve as the acid catalyst. The existence of ethyl 4-aminohexanoate in chemical databases confirms that such esters can be prepared google.com.
Furthermore, the carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation usually requires activation of the carboxyl group to make it more susceptible to nucleophilic attack. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). This method is fundamental in peptide synthesis and could be used to couple 4-aminohexanoic acid to other amino acids or amines.
Table 2: Carboxyl Group Derivatization of 4-Aminohexanoic Acid
| Reaction Type | Reagent | Expected Product | General Conditions |
|---|---|---|---|
| Esterification | Ethanol, Acid Catalyst (e.g., HCl) | Ethyl 4-aminohexanoate | Excess ethanol, heat |
| Amide Formation | Amine (e.g., Benzylamine), Coupling Agent (e.g., DCC) | N-Benzyl-4-aminohexanamide | Organic solvent (e.g., Dichloromethane) |
Reduction to Alcohols and Aldehydes
The carboxylic acid group of 4-aminohexanoic acid can be reduced to a primary alcohol. This transformation requires strong reducing agents because carboxylic acids are relatively unreactive towards reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, typically used in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup google.com. The expected product of this reaction would be 4-aminohexan-1-ol. The synthesis of the related 6-amino-1-hexanol (B32743) from 1,6-hexanediamine (B7767898) demonstrates the feasibility of reducing a carboxyl-containing precursor to an amino alcohol.
The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This typically requires the use of specialized, sterically hindered reducing agents or a multi-step process involving the initial conversion of the carboxylic acid to a more reactive derivative (like an acid chloride or a Weinreb amide) that can be selectively reduced to the aldehyde.
Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental transformation in organic chemistry. For amino acids, this reaction can proceed through several pathways, often requiring specific reagents or conditions. While direct thermal decarboxylation of simple amino acids like 4-aminohexanoic acid is generally inefficient and requires high temperatures, several named reactions offer more controlled methods for decarboxylation.
Oxidative Decarboxylation: In the presence of an oxidizing agent, amino acids can undergo oxidative decarboxylation to yield aldehydes with one less carbon atom. For instance, the oxidation of various essential amino acids by nicotinium dichromate in an acidic medium leads to the formation of the corresponding aldehydes. researchgate.net While specific studies on 4-aminohexanoic acid are not prevalent, it is expected to follow a similar pathway, yielding 3-aminopentanal. The reaction generally follows first-order kinetics with respect to the oxidant and fractional-order with respect to the amino acid. researchgate.net In biological systems, oxidative decarboxylation can be catalyzed by enzymes like myeloperoxidase in the presence of hydrogen peroxide and chloride ions. nih.govnih.gov
Barton Decarboxylation: A powerful method for the reductive decarboxylation of carboxylic acids is the Barton decarboxylation. wikipedia.orgsynarchive.comorganic-chemistry.org This two-step radical reaction involves the conversion of the carboxylic acid to a thiohydroxamate ester, often referred to as a Barton ester. wikipedia.orgsynarchive.com This ester is then treated with a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), and a hydrogen atom source, like tributyltin hydride, to yield the corresponding alkane. wikipedia.orgyoutube.com In the case of 4-aminohexanoic acid, this would result in the formation of 3-aminopentane. The driving force for this reaction is the formation of a stable S-Sn bond and the generation of aromatic pyridine-2-thione, along with the release of carbon dioxide. youtube.com
Hunsdiecker Reaction: The Hunsdiecker reaction provides a pathway for the decarboxylative halogenation of carboxylic acids. wikipedia.orgadichemistry.combyjus.com In this reaction, the silver salt of the carboxylic acid is treated with a halogen (e.g., bromine) to produce an organic halide with one less carbon atom. wikipedia.orgbyjus.com For 4-aminohexanoic acid, this would yield a 3-halopentylamine. The reaction is believed to proceed through a radical chain mechanism involving an acyl hypohalite intermediate. organic-chemistry.orgalfa-chemistry.com Modifications to the classical Hunsdiecker reaction, such as the Christol-Firth modification using mercuric oxide and bromine on the free carboxylic acid, have been developed to avoid the need for preparing the silver salt. adichemistry.com
Table 1: Overview of Decarboxylation Reactions Potentially Applicable to 4-Aminohexanoic Acid
| Reaction Name | Reagents | Product from 4-Aminohexanoic Acid | Key Features |
| Oxidative Decarboxylation | Oxidizing agent (e.g., Nicotinium dichromate, H₂O₂/MPO) | 3-Aminopentanal | Yields an aldehyde with one less carbon. |
| Barton Decarboxylation | 1. Thionyl chloride, N-hydroxypyridine-2-thione sodium salt; 2. AIBN, Bu₃SnH | 3-Aminopentane | A reductive decarboxylation yielding an alkane. |
| Hunsdiecker Reaction | 1. AgNO₃; 2. Br₂ | 3-Bromo-1-pentanamine | A decarboxylative halogenation. |
Role in Advanced Materials and Chemical Synthesis
Utilization as a Building Block in Complex Molecule Synthesis
The unique structure of 4-aminohexanoic acid allows for its strategic placement within larger molecules, where it can influence properties such as conformation, spacing, and biological mimicry.
Incorporation into Oligomers and Polymers (excluding Nylon-6 production from caprolactam)
4-Aminohexanoic acid is utilized as a monomeric unit in the synthesis of specialized oligomers and polymers. Its incorporation can impart specific functionalities and characteristics to the resulting macromolecule. For instance, it has been integrated into peptide-conjugated morpholino oligomers (PPMO), which are synthetic molecules designed for specific biological targeting applications. In one such construct, an arginine-rich peptide was conjugated to the oligomer, incorporating 4-aminohexanoic acid as part of the peptide sequence, designated as CH3CONH-(R-aminohexanoic acid-R)4-aminohexanoic acid-βAla nih.gov.
Beyond oligomers, 4-aminohexanoic acid is also listed as a component in the formulation of advanced epoxy resin compositions and other polymer systems. googleapis.comgoogle.com These resins are thermosetting polymers known for their high performance in coatings, adhesives, and composites. The inclusion of aminocarboxylic acids like 4-aminohexanoic acid can modify the properties of the cured resin, potentially affecting its flexibility, toughness, and adhesion. In polymer-modified adducts of epoxy resins, 4-aminohexanoic acid can be reacted with an epoxy resin and subsequently copolymerized with ethylenically unsaturated monomers to create complex, high-performance materials. google.com It is also identified as a suitable compound for creating dental compositions, which rely on the polymerization of functional monomers to form durable restorative materials. google.com
Table 1: Examples of Oligomers and Polymers Incorporating 4-Aminohexanoic Acid
| Macromolecule Type | Specific Example/Application | Role of 4-Aminohexanoic Acid | Reference |
|---|---|---|---|
| Oligomer | Peptide-conjugated morpholino oligomer (PPMO) | Component of the attached peptide chain | nih.gov |
| Polymer | Epoxy Resin Compositions | Modifying agent/curing agent component | googleapis.com, google.com |
| Polymer | Polymer Modified Adducts | Building block for creating a vinylized adduct for copolymerization | google.com |
Application as a Spacer or Linker in Synthetic Constructs
The flexible aliphatic chain of 4-aminohexanoic acid makes it an ideal candidate for use as a spacer or linker to connect different functional moieties within a single molecule. This spatial separation can be crucial for the individual functions of the connected parts to operate without steric hindrance.
Research has demonstrated the use of 4-aminohexanoic acid (Ahx) as a spacer in the design of bioactive molecules. For example, it has been used in a double-branched molecule where two Ahx units are linked via a lysine (B10760008) residue to create a defined spacer element. upc.edu In the field of cell-penetrating peptides, aminohexanoic acid residues, including 4-aminohexanoic acid, are employed as linkers to separate a therapeutic molecule from the peptide sequence, ensuring that both parts of the conjugate can function effectively. justia.com Similarly, it has been incorporated as a linker in bifunctional stapled polypeptides, where it connects a targeting domain to an effector domain. google.com
In the synthesis of hybrid molecules, 4-aminohexanoic acid has been used to connect a tacrine (B349632) moiety with a benzothiazole (B30560) (BTA) moiety. uc.pt The length and nature of this linker were found to be determinant factors for the biological activity of the final compound. uc.pt
Table 2: Applications of 4-Aminohexanoic Acid as a Linker/Spacer
| Synthetic Construct | Linked Moieties | Purpose of Linker | Reference |
|---|---|---|---|
| Double-branched molecule | Not specified | To act as a defined spacer | upc.edu |
| Cell-penetrating peptide conjugates | Peptide and therapeutic molecule | To separate the two domains to maintain function | justia.com |
| Bifunctional stapled polypeptides | Targeting domain and effector domain | To covalently link the two functional domains | google.com |
Design of Non-Peptidic Mimetics
Non-peptidic mimetics are molecules designed to mimic the structure and function of peptides but with improved stability and bioavailability. The scaffold of 4-aminohexanoic acid can be chemically modified to create such mimetics. By introducing other functional groups onto its backbone, novel structures with tailored properties can be synthesized. An example is the conceptual design of a 6-mercapto-4-aminohexanoic acid residue, which introduces a thiol group, creating an amino acid mimetic that could be incorporated into non-peptide polymers. google.com This demonstrates the potential of 4-aminohexanoic acid as a foundational structure for developing new classes of synthetic molecules that mimic biological structures without being susceptible to enzymatic degradation like natural peptides.
Precursor for Specialty Chemicals (Excluding Pharmaceutical Targets or Drugs)
Beyond its direct incorporation into larger molecules, 4-aminohexanoic acid hydrochloride serves as a valuable starting material for the synthesis of other high-value specialty chemicals.
Synthesis of Chiral Intermediates
4-Aminohexanoic acid is a chiral molecule, containing a stereocenter at the fourth carbon atom. This chirality is a critical feature that allows it to be used as a precursor for the synthesis of enantiomerically pure intermediates. The separation of its enantiomers (the R and S forms) is a key step in this process. Techniques such as gas chromatography using a chiral stationary phase (e.g., Chirasil-L-Val) or the formation of diastereomers through derivatization with a chiral reagent can be employed to achieve this enantiomeric resolution. nasa.gov Although found in meteorites, natural samples of 4-aminohexanoic acid have shown no significant enantiomeric excess. acs.orgnasa.gov
The ability to isolate or synthesize a specific enantiomer of 4-aminohexanoic acid or its derivatives is crucial for applications where stereochemistry dictates function. These chiral intermediates are valuable in the synthesis of complex, stereospecific molecules used in various sectors of the chemical industry, including agrochemicals and specialty materials. The synthesis of trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid from its corresponding amino acid demonstrates a common strategy of using protecting groups to facilitate reactions while preserving the core chiral structure for further elaboration. google.com
Development of Functional Monomers
As a bifunctional molecule, 4-aminohexanoic acid can be chemically modified to produce functional monomers for use in specialty polymer synthesis. By reacting either its amino or carboxylic acid group, a polymerizable group (such as a vinyl or acrylate (B77674) group) can be introduced.
For example, it is listed among aminocarboxylic acids that can be used in the creation of polymer-modified adducts. google.com In such a process, the amino group of 4-aminohexanoic acid can react with an epoxy resin. The resulting adduct, which contains the hexanoic acid backbone, can then be further reacted to introduce a polymerizable moiety, effectively transforming the original amino acid into a functional monomer. This monomer can then be copolymerized with other ethylenically unsaturated monomers to produce polymers with tailored properties, such as modified thermal or mechanical characteristics, for use in advanced materials applications. google.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Aminohexanoic acid |
| Lysine |
| Arginine |
| beta-Alanine |
| Epoxy resin |
| Ethylenically unsaturated monomers |
| Tacrine |
| Benzothiazole (BTA) |
| 6-mercapto-4-aminohexanoic acid |
| Thiol |
| Chirasil-L-Val |
| trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid |
| Vinyl group |
Biochemical and Biological Research Applications Excluding Human Clinical Contexts
Investigations in Model Organisms and In Vitro Systems
The study of 4-aminohexanoic acid hydrochloride in non-human, non-clinical contexts offers insights into fundamental biochemical and biological processes. Research in model organisms and in vitro systems allows for a controlled examination of its interactions and metabolic fate, free from the complexities of human physiology.
Studies on Enzyme Substrate Specificity (Non-Therapeutic)
In the realm of enzymology, understanding the specificity of an enzyme for its substrate is paramount. Non-proteinogenic amino acids like 4-aminohexanoic acid can serve as valuable tools to probe the active sites of enzymes. While direct studies on this compound are limited, research on analogous compounds provides a framework for its potential applications.
For instance, studies on glutamate (B1630785) dehydrogenase from Escherichia coli have demonstrated the potential for engineered enzymes to utilize non-native substrates. nih.gov A tailored glutamate dehydrogenase was successfully engineered to catalyze the reductive amination of levulinic acid to (R)-4-aminopentanoic acid, a structurally similar γ-amino acid. nih.gov This highlights the possibility of using 4-aminohexanoic acid as a probe to investigate the substrate plasticity of various aminotransferases and dehydrogenases from microbial or plant sources. By attempting to use 4-aminohexanoic acid as a substrate, researchers can elucidate the key amino acid residues and structural motifs within an enzyme's active site that determine its substrate scope.
| Enzyme Class | Potential Model Organism | Investigated Parameter | Hypothetical Finding |
| Aminotransferase | Saccharomyces cerevisiae | Substrate Specificity | Low to no activity with wild-type enzyme, suggesting a constrained active site. |
| Dehydrogenase | Bacillus subtilis | Co-substrate Affinity | Altered affinity for NAD+/NADH in the presence of 4-aminohexanoic acid. |
| Acyl-CoA Synthetase | Arabidopsis thaliana | Product Inhibition | Weak competitive inhibition observed against natural fatty acid substrates. |
Role in Non-Mammalian Metabolic Pathways (Hypothetical or Foundational)
The metabolic fate of xenobiotic compounds in non-mammalian organisms is a field of significant interest. While the specific metabolic pathways involving 4-aminohexanoic acid in such organisms are not well-documented, its structural similarity to naturally occurring metabolites suggests potential routes of degradation or incorporation.
In bacteria, for example, a diverse array of enzymatic machinery exists for the catabolism of unusual amino acids and fatty acids. It is conceivable that certain soil or marine bacteria possess enzymes capable of utilizing 4-aminohexanoic acid as a carbon or nitrogen source. Hypothetically, the initial step in its metabolism could involve a transaminase to convert it to a keto acid, which could then enter central metabolic pathways. Strains of bacteria capable of producing enzymes that hydrolyze cyclic oligomers of related compounds like 6-hexanelactam have been identified. nih.gov This suggests the existence of enzymatic pathways that could potentially be adapted to or interact with 4-aminohexanoic acid.
| Organism Type | Hypothetical Metabolic Step | Potential Enzyme Involved | Significance |
| Bacteria (Pseudomonas sp.) | Transamination | γ-Aminobutyrate Transaminase-like enzyme | Entry into amino acid catabolism. |
| Fungi (Aspergillus sp.) | Beta-oxidation | Acyl-CoA Oxidase | Utilization as a carbon source. |
| Plants (Oryza sativa) | Conjugation | Glutathione S-transferase | Detoxification or sequestration. |
Interactions with Biomolecules and Macromolecules (Non-Therapeutic)
The study of how small molecules interact with biological macromolecules is fundamental to understanding cellular function. This compound, with its amino and carboxyl groups, has the potential to engage in various non-covalent interactions with proteins and other biomolecules.
Binding Studies with Proteins (Non-Human Therapeutic Targets)
In the context of non-human biology, 4-aminohexanoic acid can be used as a molecular probe to study protein-ligand interactions. Its flexible carbon chain and charged termini could allow it to fit into binding pockets of various proteins. For example, in the study of plant or fungal enzymes, it could be used as a competitive inhibitor to investigate the active site architecture.
The use of structurally related ω-amino acids as linkers in peptide structures to modulate their biological activity is a well-established technique. nih.govmdpi.com For instance, the insertion of 6-aminohexanoic acid into peptides has been shown to alter their affinity for receptors. mdpi.com By analogy, 4-aminohexanoic acid could be incorporated into synthetic peptides to study their interaction with non-human protein targets, such as receptors in insects or enzymes in plant pathogens. These studies can provide valuable data on the structure-activity relationships of these proteins.
| Protein Target (Non-Human) | Model System | Type of Interaction Studied | Potential Outcome |
| Insect Odorant Receptor | Drosophila melanogaster cells | Competitive Binding Assay | Displacement of natural odorant ligands. |
| Fungal Chitin Synthase | Candida albicans membranes | Allosteric Modulation | Alteration of enzyme kinetics without direct active site binding. |
| Plant Lectin | Purified from Phaseolus vulgaris | Isothermal Titration Calorimetry | Characterization of binding affinity and thermodynamics. |
Modulation of Biochemical Processes (Non-Pathological)
Beyond specific enzyme inhibition, 4-aminohexanoic acid could potentially modulate broader biochemical processes in non-pathological contexts. For example, in microbiological studies, its presence in a culture medium could influence biofilm formation or quorum sensing by interfering with the signaling pathways that rely on small molecule effectors.
The structural similarity of 4-aminohexanoic acid to compounds involved in these processes could lead to competitive or allosteric modulation of the proteins involved. Research in this area could involve growing bacterial or fungal cultures in the presence of varying concentrations of this compound and observing changes in phenotype or the production of specific metabolites.
| Biochemical Process | Model Organism | Experimental Approach | Hypothetical Observation |
| Biofilm Formation | Staphylococcus epidermidis | Crystal Violet Staining | Dose-dependent reduction in biofilm mass. |
| Quorum Sensing | Vibrio fischeri | Luciferase Reporter Assay | Inhibition of light production at high concentrations. |
| Pigment Production | Serratia marcescens | Spectrophotometric Quantification | Altered prodigiosin (B1679158) synthesis. |
Future Research Directions and Perspectives
Emerging Synthetic Routes and Sustainable Production
The production of amino acids is increasingly moving towards sustainable and environmentally friendly methods, a trend that directly informs future research into the synthesis of 4-aminohexanoic acid. rsc.orgnih.gov Conventional chemical syntheses, such as the Strecker reaction, often rely on non-renewable resources and involve toxic reagents like cyanides. rsc.orgpnas.org The future of 4-aminohexanoic acid synthesis lies in chemocatalytic and biocatalytic approaches that utilize renewable biomass as a starting feedstock. rsc.orgrsc.org
Biocatalytic and Chemocatalytic Methods: Emerging strategies focus on the conversion of biomass-derived intermediates into amino acids. pnas.org For instance, research on the enzymatic synthesis of the similar compound (R)-4-aminopentanoic acid from levulinic acid (a biomass derivative) showcases a sustainable pathway. frontiersin.org This process uses an engineered glutamate (B1630785) dehydrogenase, with ammonia (B1221849) as the amino donor, resulting in high yield and enantiomeric excess with inorganic carbonate as the sole byproduct. frontiersin.org Similar biocatalytic cascades could be developed for 4-aminohexanoic acid, potentially starting from biomass-derived C6 platforms. The use of engineered enzymes, such as transaminases and dehydrogenases, offers a route to high-purity stereoisomers under mild, environmentally benign conditions. frontiersin.orgrug.nl
One-pot syntheses using mixed-species microbial cultures also represent a promising frontier. A recent study demonstrated the production of 6-aminohexanoic acid from cyclohexane (B81311) using a co-culture of engineered Pseudomonas taiwanensis and Escherichia coli strains, achieving high yield and conversion in a single reaction vessel. nih.gov Adapting such a system for the 4-amino isomer would be a significant step towards sustainable, industrial-scale production. These biological and semi-synthetic methods align with the principles of green chemistry by reducing hazardous waste and reliance on fossil fuels. rsc.org
Advanced Spectroscopic and Computational Approaches
A thorough understanding of the structural and electronic properties of 4-aminohexanoic acid hydrochloride is crucial for predicting its behavior and designing new applications. Advanced analytical and theoretical methods are central to this effort.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of amino acids. nih.govnumberanalytics.com For this compound, advanced multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to unambiguously assign proton (¹H) and carbon-¹³ (¹³C) signals, confirming the connectivity and isomeric purity of the molecule. mdpi.comnih.gov Furthermore, specialized NMR methods, such as those using ¹⁹F-tags, can be used to monitor the molecule's reactions and interactions within complex mixtures. nih.gov
Computational Modeling: Density Functional Theory (DFT) has become an indispensable tool for investigating the molecular properties of amino acids. mdpi.comacs.org DFT calculations can be used to determine the optimized geometry, electronic structure, and chemical reactivity of this compound. tandfonline.comnih.gov These computational studies provide insights into parameters like molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moment, which are critical for understanding how the molecule will interact with other species or surfaces. mdpi.comacs.org For example, DFT and molecular dynamics (MD) simulations can model the adsorption behavior of amino acids on nanomaterial surfaces, which is relevant for materials science applications. nih.gov
| Technique | Type | Information Yielded for this compound |
|---|---|---|
| Multi-dimensional NMR (COSY, HSQC) | Spectroscopic | Precise structural confirmation, atom connectivity, stereochemical analysis. mdpi.com |
| Mass Spectrometry (MS) | Spectroscopic | Accurate molecular weight determination and fragmentation analysis for structural verification. |
| Density Functional Theory (DFT) | Computational | Optimized molecular geometry, electronic properties (HOMO/LUMO), charge distribution, reactivity indicators. tandfonline.comnih.gov |
| Molecular Dynamics (MD) | Computational | Simulated behavior in solution, conformational flexibility, interaction with surfaces or other molecules. nih.gov |
Potential as a Modular Component in Supramolecular Chemistry
Supramolecular chemistry involves the design of complex, functional assemblies built from molecular components linked by non-covalent interactions. acs.orgresearchgate.net Amino acids are ideal building blocks for these systems due to their defined structures and ability to form hydrogen bonds. mdpi.com
4-Aminohexanoic acid, as a gamma-amino acid, possesses distinct structural features that make it a valuable modular component. numberanalytics.com Its bifunctional nature, with a terminal carboxylic acid and an amine group on the fourth carbon, allows it to act as a non-covalent linker or spacer. The hydrochloride salt form ensures the amine group is protonated and can act as a hydrogen bond donor.
Compared to its well-studied isomer, 6-aminohexanoic acid (a flexible linker), the placement of the amino group in the 4-position introduces more rigidity and a distinct geometric angle into the hydrocarbon chain. nih.govresearchgate.net This specific geometry could be exploited to direct the self-assembly of peptides and other molecules into unique three-dimensional structures, such as sheets or helices, which are governed by the precise spatial arrangement of intermolecular interactions. acs.org The exploration of short peptides incorporating 4-aminohexanoic acid could lead to the discovery of novel hydrogels, liquid crystals, or other soft materials with tailored mechanical and chemical properties. mdpi.com
Untapped Applications in Chemical and Materials Science (Non-Biological)
The unique structural characteristics of 4-aminohexanoic acid present opportunities for its use in advanced materials, moving beyond its traditional biological context.
Polymer Chemistry: 6-aminohexanoic acid is famous as the monomer for Nylon-6. nih.govmdpi.com By analogy, 4-aminohexanoic acid could be explored as a monomer or co-monomer for the synthesis of novel polyamides. The position of the amine group at the C4 position would disrupt the regular hydrogen bonding pattern found in Nylon-6, leading to polymers with potentially different thermal and mechanical properties, such as altered melting points, tensile strength, and flexibility. Such functionalized polymers could find use in specialized engineering plastics or fibers. bezwadabiomedical.com
Surface Functionalization and Nanomaterials: The amine and carboxylate groups of amino acids make them excellent ligands for functionalizing the surface of inorganic nanoparticles, such as those made of silica, gold, or metal oxides. springerprofessional.deresearchgate.netresearchgate.net This functionalization can improve the colloidal stability of nanoparticles, prevent aggregation, and introduce reactive handles for further modification. rsc.org 4-Aminohexanoic acid could be used to create a stable, biocompatible coating on nanoparticles, with the alkyl chain controlling the hydrophobicity and spacing of the surface layer. These functionalized nanoparticles could serve as platforms for catalysis or as building blocks for composite materials. rsc.org
Linker Chemistry: In synthetic chemistry, bifunctional molecules are often used as linkers or spacers to connect two other molecular entities. researchgate.net 6-aminohexanoic acid is frequently used for this purpose in applications ranging from drug conjugates to PROTACs (proteolysis-targeting chimeras). mdpi.commedchemexpress.com 4-Aminohexanoic acid offers an alternative linker with a more constrained geometry. This structural difference could be critical in applications where the distance and relative orientation between two connected moieties must be precisely controlled, such as in the design of specific chemical sensors or molecular probes.
Q & A
Q. What are the critical steps in synthesizing 4-aminohexanoic acid hydrochloride, and how can purity be ensured?
Synthesis typically involves:
- Protection/Deprotection: Amino and carboxylic acid groups may require protection (e.g., using tert-butoxycarbonyl [Boc] groups) to prevent unwanted side reactions .
- Salt Formation: Reaction with HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt, enhancing solubility and stability .
- Purification: Recrystallization or column chromatography to isolate the product. Purity can be verified via HPLC (≥95% purity) and structural confirmation via ¹H/¹³C NMR (e.g., δ 3.0–3.5 ppm for NH₃⁺ and δ 1.5–2.0 ppm for CH₂ groups) .
Q. How should researchers characterize the physicochemical properties of this compound?
Key methods include:
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition ~200°C for similar hydrochlorides) .
- Solubility Profiling: Test in aqueous buffers (pH 4–7), DMSO, or ethanol. Hydrochloride salts generally exhibit higher aqueous solubility than free bases .
- Chiral Purity: Use chiral HPLC or polarimetry if stereoisomers are present (e.g., [α]D²⁵ = +24.4° for related amino acids) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress racemization during peptide coupling with this compound?
- Temperature Control: Conduct reactions at 0–4°C to minimize racemization .
- Coupling Reagents: Use carbodiimides (e.g., EDC/HOBt) or uronium salts (e.g., HATU) with <5% racemization risk .
- Monitoring: Track enantiomeric excess via circular dichroism (CD) or Marfey’s reagent .
Q. What strategies mitigate side reactions during functionalization of the amino group in this compound?
- Selective Protection: Use orthogonal protecting groups (e.g., Fmoc for amines, methyl esters for carboxylic acids) to enable sequential reactions .
- pH Adjustment: Perform acylation at pH 8–9 to deprotonate the amino group while avoiding hydrolysis of the hydrochloride .
- Catalytic Optimization: Employ Pd/C or Ru-based catalysts for selective reductions or cross-coupling reactions .
Q. How does the hydrochloride salt form influence bioavailability in preclinical studies?
- Solubility vs. Permeability: The hydrochloride salt improves aqueous solubility (critical for IV formulations) but may reduce passive diffusion across lipid membranes. Use logP measurements (e.g., calculated logP = -1.2 for similar hydrochlorides) to predict absorption .
- In Vivo Stability: Monitor metabolic degradation (e.g., via LC-MS/MS) to assess hydrolysis of the aminohexanoate backbone in plasma .
Methodological Challenges and Solutions
Key Data for Experimental Design
| Parameter | Typical Range | Instrumentation |
|---|---|---|
| Melting Point | 180–220°C (decomposition observed) | Differential Scanning Calorimetry |
| pKa (amino group) | 8.5–9.5 | Potentiometric Titration |
| Molar Extinction (ε) | 200–300 M⁻¹cm⁻¹ (UV at 210 nm) | UV-Vis Spectrophotometry |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
